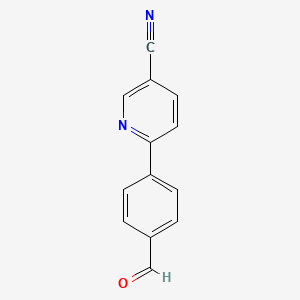

6-(4-Formylphenyl)nicotinonitrile

Übersicht

Beschreibung

6-(4-Formylphenyl)nicotinonitrile is a derivative of nicotinonitrile, which is a compound of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 6-(4-Formylphenyl)nicotinonitrile, they do provide insights into similar compounds that can help us understand the properties and potential applications of the target molecule.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the desired compounds in good quantities. For instance, a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized via a straightforward method, and its structure was confirmed through spectral and elemental analysis . Another derivative, 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, was prepared using a Heck coupling reaction, demonstrating the versatility of synthetic approaches for these types of compounds .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is often confirmed using single crystal studies, which reveal the three-dimensional structure and molecular shape. For example, the crystal structure of a methoxy-phenyl nicotinonitrile derivative was determined, confirming its non-planar structure . Similarly, the optimized geometrical parameters of another derivative were calculated using density functional theory, providing insights into bond lengths, angles, and dihedral angles .

Chemical Reactions Analysis

Nicotinonitrile derivatives exhibit various chemical behaviors that can be analyzed through spectroscopic techniques and theoretical calculations. The UV-visible and fluorescence spectral measurements of these compounds indicate good absorption and emission properties, which are essential for applications in light-emitting materials . Additionally, the molecular electrostatic potential of these compounds can predict reactive sites, such as the nitrogen atom of the nitrile group being prone to electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are characterized by their spectroscopic features and non-linear optical properties. The compounds show solvatochromic effects, changing their spectral properties with solvent polarity, which is a valuable trait for sensing applications . The non-linear optical properties, such as the first-order hyperpolarizability, suggest potential uses in non-linear optical material studies . Furthermore, molecular docking studies indicate that some derivatives may act as potential anticancer agents, highlighting the biological relevance of these molecules .

Wissenschaftliche Forschungsanwendungen

-

- Nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds .

- The potent biological activity of various vitamins and drugs is primarily contributed to the presence of the pyridine ring in their molecular makeup .

- The anticancer activity of nicotinonitrile derivatives is of much interest owing to the different types of biological targets they might interfere with .

-

Pharmaceuticals and Therapeutics

- Several studies on nicotinonitrile and their derivatives have been reported because of their wide range of therapeutic activities .

- Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .

- This review article highlights the recently synthesized nicotinonitrile possessing important biological, therapeutic, and medicinal properties .

Safety And Hazards

Eigenschaften

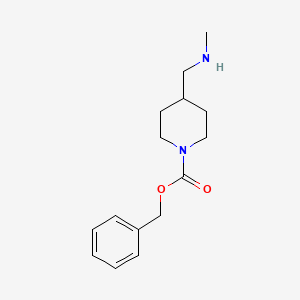

IUPAC Name |

6-(4-formylphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBXHUMKKRNYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594703 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Formylphenyl)nicotinonitrile | |

CAS RN |

851340-81-3 | |

| Record name | 6-(4-Formylphenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)